1,1'-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt
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Overview
Description
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a sulphonyl phenyl group. It is commonly used in research due to its specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt involves multiple steps The initial step typically includes the preparation of the 2,6-dimethoxypyrimidine derivative, followed by its reaction with a sulphonyl chloride derivative to introduce the sulphonyl group
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous purification steps such as crystallization and chromatography to achieve high purity levels required for research applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulphone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved often include inhibition of enzyme activity and modulation of protein-protein interactions, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxypyrimidine derivatives
- Sulphonyl phenyl imino compounds
- Ethanesulphonic acid derivatives
Uniqueness
1,1’-((4-(((2,6-Dimethoxypyrimidin-4-yl)amino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in various scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
85926-98-3 |
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Molecular Formula |
C16H22N4Na3O10S3+3 |
Molecular Weight |
595.5 g/mol |
IUPAC Name |
trisodium;1-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]-N-(1-sulfoethyl)anilino]ethanesulfonic acid |
InChI |
InChI=1S/C16H22N4O10S3.3Na/c1-10(32(23,24)25)20(11(2)33(26,27)28)12-5-7-13(8-6-12)31(21,22)19-14-9-15(29-3)18-16(17-14)30-4;;;/h5-11H,1-4H3,(H,17,18,19)(H,23,24,25)(H,26,27,28);;;/q;3*+1 |
InChI Key |
UBGSUWXUCXWQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)C(C)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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